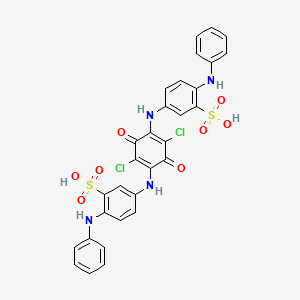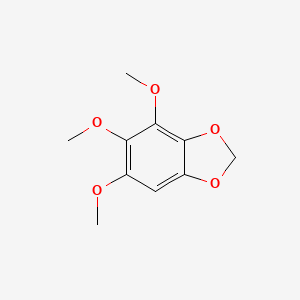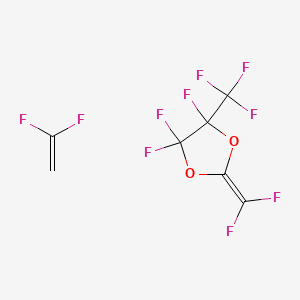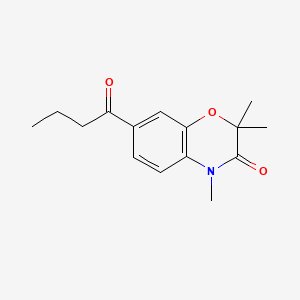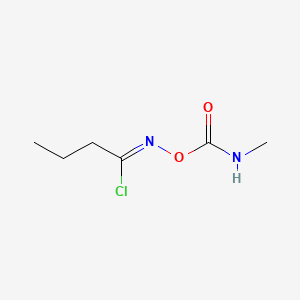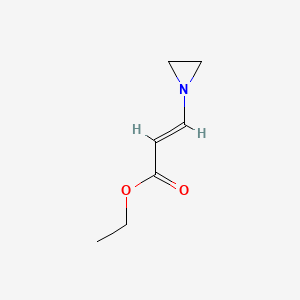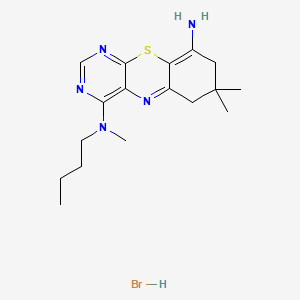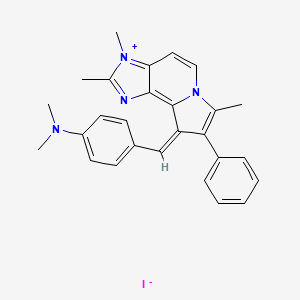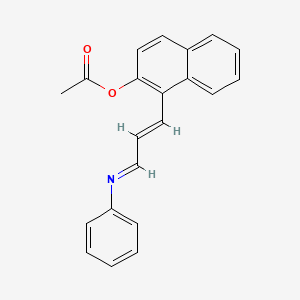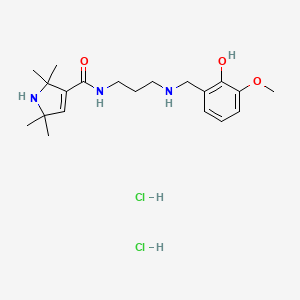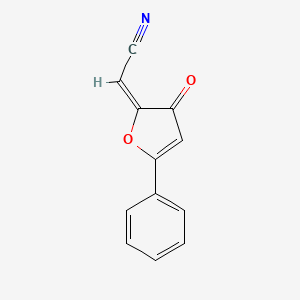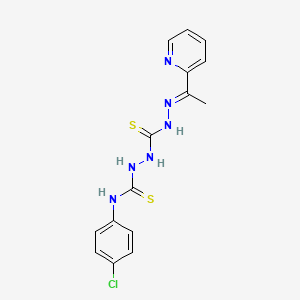
Carbonothioic dihydrazide, N''-(((4-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of thiosemicarbazide and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Temperature: Mild heating (50-70°C) to facilitate the reaction
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the thiosemicarbazide moiety
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, it might be explored for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including enzyme inhibition or receptor binding.
Industry
In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As a ligand, it would coordinate with metal ions, potentially altering their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazide moieties
Pyridine derivatives: Compounds with pyridine rings and various substituents
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity not found in simpler compounds.
Propiedades
Número CAS |
127142-12-5 |
|---|---|
Fórmula molecular |
C15H15ClN6S2 |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15ClN6S2/c1-10(13-4-2-3-9-17-13)19-21-15(24)22-20-14(23)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
Clave InChI |
XEFYKEQDPVBEGM-VXLYETTFSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)/C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


